(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone
CAS No.: 898406-61-6
Cat. No.: VC4383554
Molecular Formula: C21H26IN5O
Molecular Weight: 491.377
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898406-61-6 |
|---|---|
| Molecular Formula | C21H26IN5O |
| Molecular Weight | 491.377 |
| IUPAC Name | [4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-iodophenyl)methanone |
| Standard InChI | InChI=1S/C21H26IN5O/c22-18-7-5-17(6-8-18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-3-1-2-4-12-25/h5-10H,1-4,11-16H2 |
| Standard InChI Key | LBOUKLYUUJTCAB-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)I |
Introduction
Chemical Formula and Molecular Weight
-
Chemical Formula: CHINO
-
Molecular Weight: Approximately 541 g/mol (estimated based on similar compounds)
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes often start with the preparation of azepane and pyridazine intermediates, followed by their coupling with piperazine and phenyl groups. The specific synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone would likely involve similar steps, with the incorporation of a 4-iodophenyl group.
Potential Biological Activities
Compounds with azepane, pyridazine, and piperazine rings have been explored for various biological activities, including antiviral, antibacterial, and antifungal properties . The presence of an iodine atom in the structure could enhance interactions with biological targets, potentially leading to therapeutic applications.
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone
Data Table: Comparison of Related Compounds
| Compound | CAS Number | Molecular Weight (g/mol) | Molecular Formula |
|---|---|---|---|
| (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-diethoxyphenyl)methanone | 898459-79-5 | 453.6 | CHNO |
| (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone | 898434-94-1 | 434.3 | CHBrNO |
| (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-iodophenyl)methanone | N/A | Approx. 541 | CHINO |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume